2-(1,3-Dithiolan-2-yl)cycloheptanone
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Overview
Description
2-(1,3-Dithiolan-2-yl)cycloheptanone is an organic compound characterized by a seven-membered cycloheptanone ring attached to a 1,3-dithiolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-yl)cycloheptanone typically involves the reaction of cycloheptanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolan-2-yl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-yl)cycloheptanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(1,3-Dithiolan-2-yl)cycloheptanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiolan-2-yl)cycloheptanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: A simpler analog with similar reactivity but lacking the cycloheptanone ring.
1,3-Dithiane: Another related compound with a six-membered ring instead of a five-membered dithiolan ring.
Uniqueness
2-(1,3-Dithiolan-2-yl)cycloheptanone is unique due to its combination of a seven-membered cycloheptanone ring and a 1,3-dithiolan-2-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
51717-64-7 |
---|---|
Molecular Formula |
C10H16OS2 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C10H16OS2/c11-9-5-3-1-2-4-8(9)10-12-6-7-13-10/h8,10H,1-7H2 |
InChI Key |
ITIKPJFUKFUPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C2SCCS2 |
Origin of Product |
United States |
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